
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is a chemical compound characterized by its bromine and trifluoroethyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide typically involves the bromination of 1-(2,2,2-trifluoroethyl)pyrrolidine. The reaction conditions include the use of bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The trifluoroethyl group can be reduced to form a trifluoroethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in aqueous solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, typically in polar solvents.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Trifluoroethanol derivatives.
Substitution: Amine or alcohol derivatives.
Scientific Research Applications
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is unique due to its specific structural features. Similar compounds include:
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole: Similar in having a trifluoroethyl group but differs in the heterocyclic ring.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a bromine and trifluoroethyl group but is attached to a benzene ring.
3-(1-bromo-2,2,2-trifluoroethyl)oxolane: Similar in having a trifluoroethyl group but differs in the cyclic structure.
These compounds share the presence of bromine and trifluoroethyl groups but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C6H10Br2F3N |
|---|---|
Molecular Weight |
312.95 g/mol |
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H9BrF3N.BrH/c7-5-1-2-11(3-5)4-6(8,9)10;/h5H,1-4H2;1H |
InChI Key |
NMUWWBUJWWSOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1Br)CC(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
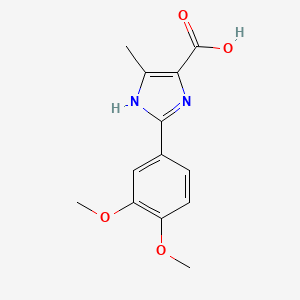
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
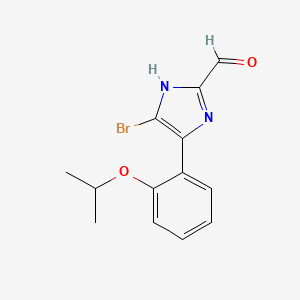
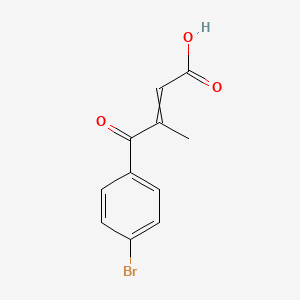
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)
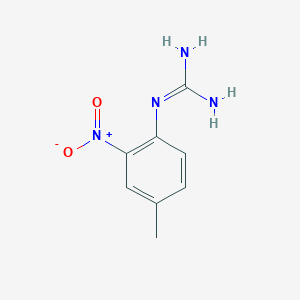
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
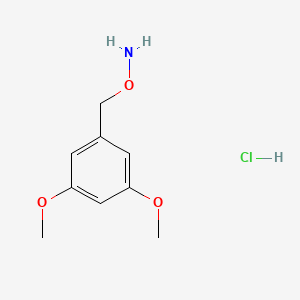
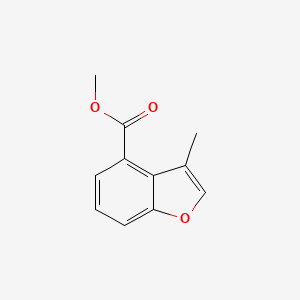
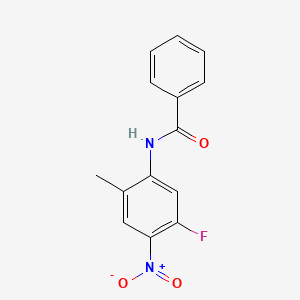
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
